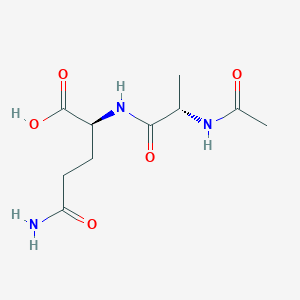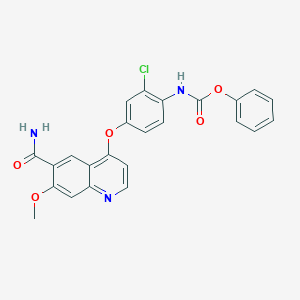
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
描述
- Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a compound with potential relevance in various chemical and pharmaceutical fields. It is related to heterocyclic systems and quinoline derivatives.
Synthesis Analysis
- The synthesis of similar compounds involves various reactions, including condensation and nucleophilic substitution, to achieve the desired molecular structure (Hui et al., 2000).
- Another related synthesis method involves acylation and nucleophilic substitution from initial compounds like 6-chloropyrimidine-4-amine (Gan et al., 2021).
Molecular Structure Analysis
- The molecular structure of similar compounds often involves complex arrangements with planar and perpendicular substituents, as observed in crystallographic studies (Baba et al., 2019).
Chemical Reactions and Properties
- Chemical reactions of related quinoline derivatives include reactions with thiolactic acid and various antibacterial and antifungal screenings (Rana et al., 2008).
Physical Properties Analysis
- The physical properties of such compounds are often explored through spectroscopic methods, X-ray crystallography, and density functional theory (DFT) calculations (Fatma et al., 2017).
Chemical Properties Analysis
- The chemical properties of related compounds include interactions like hydrogen bonding and π–π stacking, contributing to their stability and reactivity (Shen et al., 2008).
科学研究应用
A related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, serves as an important intermediate in antitumor drugs. Its synthesis has been optimized for efficient production (Gan et al., 2021).
Certain derivatives of this compound demonstrate potential as promising anti-tumor agents, particularly for breast cancer treatment (Perković et al., 2016).
New compounds synthesized from related chemical structures show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).
Some derivatives are identified as potent inhibitors of acetylcholinesterase, suggesting potential applications in treating enzyme deficiencies (Dundar et al., 2019).
Various derivatives exhibit promising anti-cancer and HIV properties, hinting at their potential for further development in antimicrobial applications (Patel et al., 2013).
Some compounds in this category have shown distinct selectivity for butyrylcholinesterase inhibition, making them suitable for further optimization and clinical trials (Krátký et al., 2016).
Novel derivatives containing lawsone demonstrate potential antioxidant and antitumor activities (Hassanien et al., 2022).
Specific 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones show promising antimicrobial activity, with several compounds exhibiting activity comparable to standard drugs (Patel & Shaikh, 2011).
未来方向
属性
IUPAC Name |
phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGPDZKAHVEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate | |
CAS RN |
417722-95-3 | |
| Record name | [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



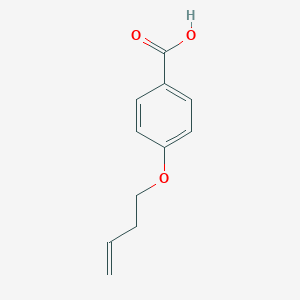
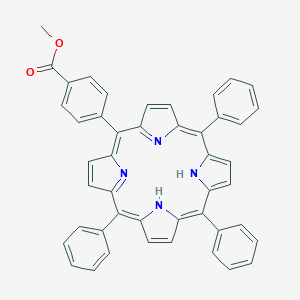
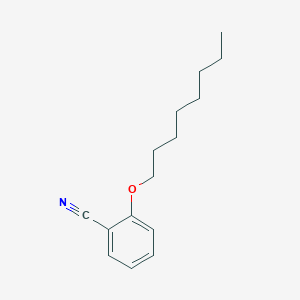
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
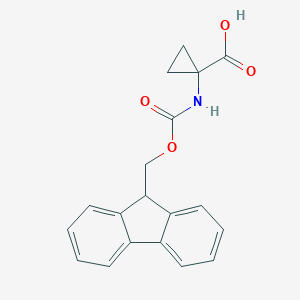
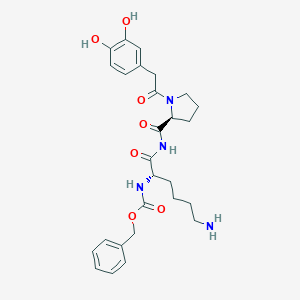
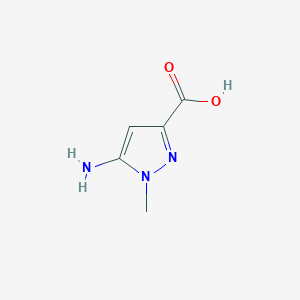
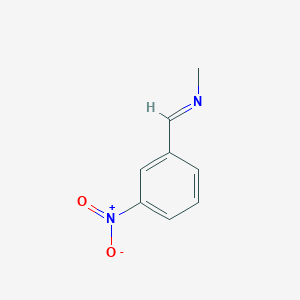
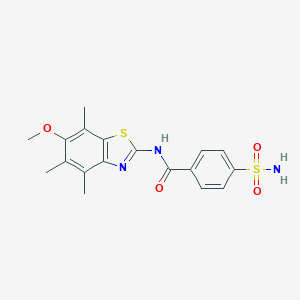
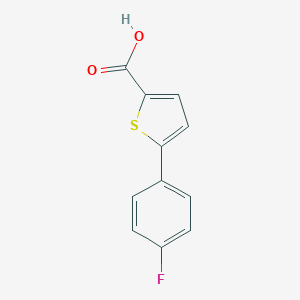
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
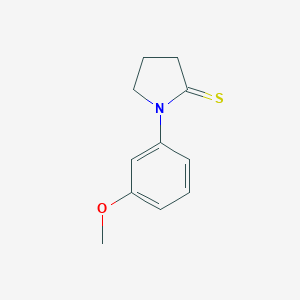
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
